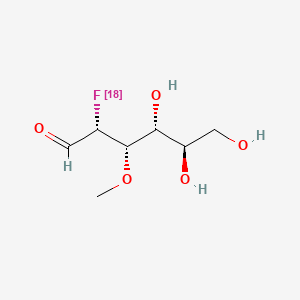
2-Deoxy-2-fluoro-3-O-methylglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoro-3-O-methylglucose, also known as this compound, is a useful research compound. Its molecular formula is C7H13FO5 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Imaging
Positron Emission Tomography (PET):
2-Deoxy-2-fluoro-3-O-methylglucose is primarily utilized in PET imaging due to its structural similarity to glucose. This compound can be labeled with fluorine-18, allowing it to serve as a radiotracer for metabolic studies in tissues, particularly in oncology. The uptake of this compound by tissues is indicative of metabolic activity, making it valuable for diagnosing and monitoring tumors.
Case Study:
A study demonstrated that 2-deoxy-2-[18F]fluoro-3-O-methyl-D-glucose could effectively trace glucose metabolism in animal models, showing similar biodistribution patterns to glucose itself . This capability is crucial for assessing tumor viability and response to therapies.
Cancer Research
Glycolytic Inhibition:
Research indicates that this compound can inhibit glycolysis, a metabolic pathway often upregulated in cancer cells. By mimicking glucose, this compound interferes with glucose metabolism, leading to cell death through apoptosis in various cancer cell lines.
Case Study:
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in significant inhibition of cell growth and increased apoptotic markers . This suggests its potential as a chemotherapeutic agent targeting glycolytic pathways.
Plant Imaging and Research
Tracer Studies:
Emerging research has explored the use of this compound as a tracer for studying solute transport and metabolic processes in plants. Its ability to mimic glucose allows researchers to investigate plant metabolism and the translocation of nutrients within plant systems.
Case Study:
A study highlighted the potential of using 2-deoxy-2-fluoro-D-glucose in Arabidopsis thaliana to trace photoassimilate distribution, providing insights into plant metabolic pathways . This application could enhance our understanding of plant physiology and responses to environmental changes.
Development of Derivatives
Enhanced Therapeutic Efficacy:
The synthesis of fluorinated derivatives of this compound has been investigated to improve pharmacokinetics and therapeutic efficacy against aggressive cancers like glioblastoma multiforme. These derivatives exhibit enhanced stability and uptake, potentially leading to more effective treatments.
Case Study:
Recent research demonstrated that halogenated derivatives showed superior inhibition of hexokinase compared to this compound itself, indicating a promising avenue for developing targeted cancer therapies .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medical Imaging | PET tracer for metabolic activity | Effective in tracing glucose metabolism in tumors |
| Cancer Research | Glycolytic inhibition leading to apoptosis | Significant growth inhibition in breast cancer cell lines |
| Plant Research | Tracer for solute transport | Insights into photoassimilate distribution in plants |
| Derivative Development | Improved pharmacokinetics | Enhanced hexokinase inhibition by fluorinated derivatives |
Table 2: Case Study Results on Cancer Cell Lines
| Cell Line | Concentration (mM) | Cell Viability (%) | Apoptotic Markers |
|---|---|---|---|
| MCF-7 | 4 | 70 | Increased caspase activity |
| SkBr3 | 8 | 0 | High levels of Glut1 protein |
| BT549 | 6 | 50 | Induction of apoptosis |
Propiedades
Número CAS |
84243-98-1 |
|---|---|
Fórmula molecular |
C7H13FO5 |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(18F)fluoranyl-4,5,6-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H13FO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1/i8-1 |
Clave InChI |
QLNYZPSEJLQQSX-JBIVDHPMSA-N |
SMILES |
COC(C(C=O)F)C(C(CO)O)O |
SMILES isomérico |
CO[C@H]([C@H](C=O)[18F])[C@@H]([C@@H](CO)O)O |
SMILES canónico |
COC(C(C=O)F)C(C(CO)O)O |
Sinónimos |
2-deoxy-(18F)-2-fluoro-3-O-methylglucose 2-deoxy-2-fluoro-3-O-methylglucose D-Glucose, 2-deoxy-(18F)2-fluoro-3-O-methyl- D-Glucose, 2-deoxy-2-fluoro-3-O-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















